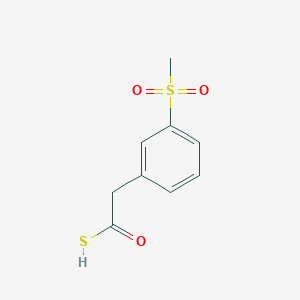
Benzeneethanethioic acid, 3-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanethioic acid, 3-(methylsulfonyl)- is an organosulfur compound characterized by the presence of a benzene ring, an ethanethioic acid group, and a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneethanethioic acid, 3-(methylsulfonyl)- typically involves the reaction of benzeneethanethioic acid with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzeneethanethioic acid, 3-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneethanethioic acid, 3-(methylsulfonyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzeneethanethioic acid, 3-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with target proteins or enzymes, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Methanesulfonic acid: Similar in structure but lacks the benzene ring and ethanethioic acid group.
Benzenesulfonic acid: Contains a benzene ring and sulfonic acid group but lacks the ethanethioic acid group.
Sulfonamide-based indole analogs: Share the sulfonyl group but have different core structures and biological activities.
Uniqueness: Benzeneethanethioic acid, 3-(methylsulfonyl)- is unique due to its combination of a benzene ring, ethanethioic acid group, and methylsulfonyl substituent.
Properties
Molecular Formula |
C9H10O3S2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
2-(3-methylsulfonylphenyl)ethanethioic S-acid |
InChI |
InChI=1S/C9H10O3S2/c1-14(11,12)8-4-2-3-7(5-8)6-9(10)13/h2-5H,6H2,1H3,(H,10,13) |
InChI Key |
FYZIHGNCGBOQED-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















